molecular formula C18H24N4O B6687165 3-(2,4-dimethylphenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one

3-(2,4-dimethylphenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one

Cat. No.: B6687165
M. Wt: 312.4 g/mol
InChI Key: JAJVWEVTBLWPDP-KRWDZBQOSA-N
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Description

3-(2,4-dimethylphenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one is a synthetic organic compound It features a complex structure with a phenyl ring substituted with two methyl groups, a triazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylphenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Attachment of the pyrrolidine ring: This step may involve nucleophilic substitution or reductive amination.

    Formation of the final product: The final step could involve coupling the triazole-pyrrolidine intermediate with the 2,4-dimethylphenyl group under specific conditions such as the use of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.

    Reduction: Reduction reactions could target the carbonyl group in the propanone moiety.

    Substitution: The triazole and pyrrolidine rings may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biochemical Studies: Could be used to study enzyme interactions and metabolic pathways.

Medicine

    Therapeutic Agents: Possible use as a therapeutic agent for various diseases.

    Diagnostic Tools: May be used in the development of diagnostic assays.

Industry

    Material Science:

    Agriculture: Could be used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylphenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole and pyrrolidine rings could play a crucial role in binding to these targets, while the phenyl group might influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-dimethylphenyl)-1-(pyrrolidin-1-yl)propan-1-one: Lacks the triazole ring.

    3-(2,4-dimethylphenyl)-1-[(2S)-2-(imidazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one: Contains an imidazole ring instead of a triazole ring.

    3-(2,4-dimethylphenyl)-1-[(2S)-2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one: Contains a pyrazole ring instead of a triazole ring.

Uniqueness

The presence of the triazole ring in 3-(2,4-dimethylphenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one may confer unique properties such as enhanced stability, specific binding affinity to biological targets, and distinct reactivity compared to similar compounds.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-14-5-6-16(15(2)12-14)7-8-18(23)22-10-3-4-17(22)13-21-11-9-19-20-21/h5-6,9,11-12,17H,3-4,7-8,10,13H2,1-2H3/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJVWEVTBLWPDP-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)N2CCCC2CN3C=CN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)CCC(=O)N2CCC[C@H]2CN3C=CN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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